![molecular formula C8H14O2 B2858488 2-Isopropylpent-4-enoic acid CAS No. 1575-71-9](/img/structure/B2858488.png)
2-Isopropylpent-4-enoic acid
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Overview
Description
2-Isopropylpent-4-enoic acid is a chemical compound with the CAS Number 1575-71-9 . It has a molecular weight of 142.2 and its molecular formula is C8H14O2 .
Synthesis Analysis
The synthesis of 2-Isopropylpent-4-enoic acid can be achieved from Isovaleric acid and Allyl bromide . The process involves selective hydrolysis of the corresponding racemic compound catalysed by an enzyme derived from a non-mammalian source and having esterase or lipase activity .Molecular Structure Analysis
The InChI code for 2-Isopropylpent-4-enoic acid is 1S/C8H14O2/c1-4-5-7 (6 (2)3)8 (9)10/h4,6-7H,1,5H2,2-3H3, (H,9,10) .Physical And Chemical Properties Analysis
2-Isopropylpent-4-enoic acid has a melting point of 55.0-56.0 °C . Its boiling point is 121-122 °C (Press: 20 Torr) . The density of this compound is predicted to be 0.941±0.06 g/cm3 .Scientific Research Applications
Synthesis of Derivatives and Compounds
- Derivatives of 2-amino-4-pentenoic acid were efficiently resolved and transformed into 4-hydroxyproline derivatives through intramolecular cyclization, leading to compounds with potential biological activity (Krishnamurthy et al., 2014).
Environmental Degradation Studies
- Studies on the biodegradation and mineralization of agricultural herbicides, including those structurally related to 2-Isopropylpent-4-enoic acid, provide insights into the environmental fate of these compounds in soil and aquifer systems (Kristensen et al., 2001); (Celis et al., 2008).
Catalysis and Synthesis Techniques
- Ytterbium triflate catalyzed microwave-assisted synthesis was developed for the fast preparation of 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives, demonstrating the importance of catalysts in synthesizing biologically active compounds (Tolstoluzhsky et al., 2008).
Herbicide Research
- The design, synthesis, and evaluation of aryl-formyl piperidinone derivatives for herbicidal activity revealed potential lead compounds for the development of green herbicides (Fu et al., 2021).
Photocatalysis and Sulfenylation
- Photocatalysis and benzoic acid-promoted direct sulfenylation of unactivated arenes using removable directing groups have shown efficient access to valuable aryl sulfides, indicating the role of catalysis in enhancing chemical reactions (Yang et al., 2015).
Safety and Hazards
The safety information for 2-Isopropylpent-4-enoic acid indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .
properties
IUPAC Name |
2-propan-2-ylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEBWLNVINEYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpent-4-enoic acid |
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